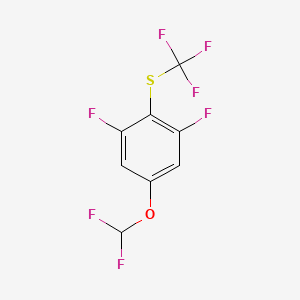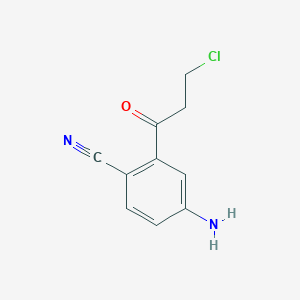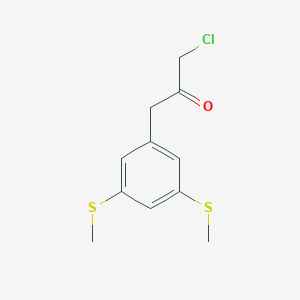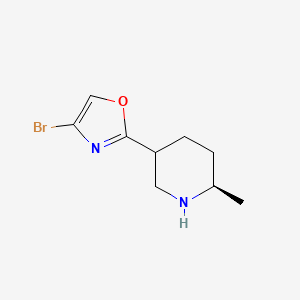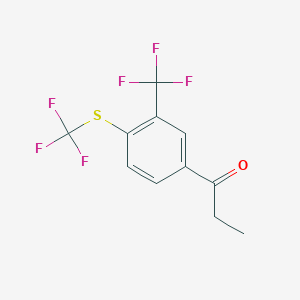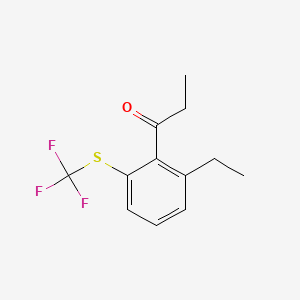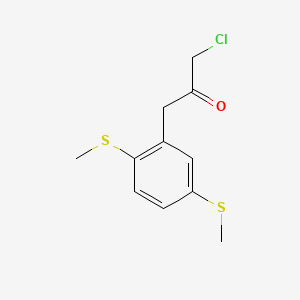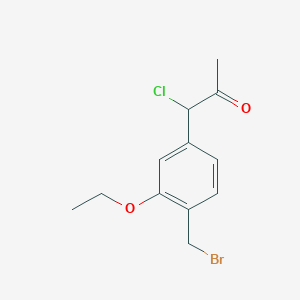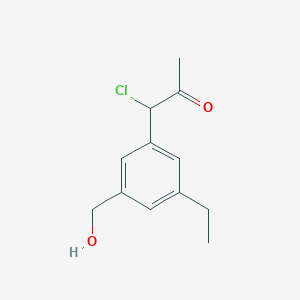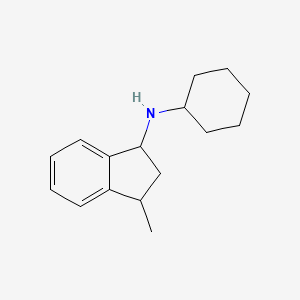
Cyclohexyl-(3-methyl-indan-1-YL)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl-(3-methyl-indan-1-YL)-amine is a chemical compound with the molecular formula C₁₆H₂₃N It is known for its unique structure, which combines a cyclohexyl group with a 3-methyl-indan-1-yl group, connected through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-(3-methyl-indan-1-YL)-amine typically involves the reaction of cyclohexylamine with 3-methylindanone under specific conditions. The process may include:
Cyclohexylamine and 3-methylindanone Reaction: This step involves the nucleophilic addition of cyclohexylamine to 3-methylindanone, forming an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-(3-methyl-indan-1-YL)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary or tertiary amines.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexyl-(3-methyl-indan-1-YL)-amine has found applications in several scientific research areas, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexyl-(3-methyl-indan-1-YL)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group, used in various chemical syntheses.
3-Methylindanone: A precursor in the synthesis of Cyclohexyl-(3-methyl-indan-1-YL)-amine, known for its reactivity.
Cyclohexyl-(3-methyl-indan-1-YL)-ethyl-piperidine:
Uniqueness
This compound stands out due to its unique combination of a cyclohexyl group and a 3-methyl-indan-1-yl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H23N |
|---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-cyclohexyl-3-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C16H23N/c1-12-11-16(15-10-6-5-9-14(12)15)17-13-7-3-2-4-8-13/h5-6,9-10,12-13,16-17H,2-4,7-8,11H2,1H3 |
InChI Key |
YQRDGPLNFVWDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


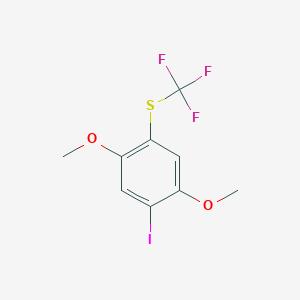
![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)
